DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin

Bradykinin receptor pharmacology Competitive antagonism Isolated tissue bioassay

Researchers requiring precise B2 receptor antagonism should choose D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin for its unique, tissue-dependent affinity profile. Unlike non-competitive agents like HOE 140, its 3.1 log unit pA2 span across tissues enables clear differentiation of receptor subtypes. It is the indicated antagonist for CNS studies, demonstrating superior spinal cord efficacy. Its competitive, reversible binding is also essential for probing antagonist-selective binding sites invisible to agonists, making it a critical benchmarking tool for SAR studies. Ensure experimental reproducibility by selecting this specific first-generation antagonist, not a generic substitute.

Molecular Formula C57H89N19O13
Molecular Weight 1248.4 g/mol
Cat. No. B12051108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin
Molecular FormulaC57H89N19O13
Molecular Weight1248.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O
InChIInChI=1S/C57H89N19O13/c1-32(2)25-39(47(81)71-38(54(88)89)19-11-23-67-57(63)64)72-49(83)41(27-34-15-7-4-8-16-34)73-50(84)42(31-77)74-48(82)40(26-33-13-5-3-6-14-33)69-45(79)29-68-51(85)44-28-35(78)30-76(44)53(87)43-20-12-24-75(43)52(86)37(18-10-22-66-56(61)62)70-46(80)36(58)17-9-21-65-55(59)60/h3-8,13-16,32,35-44,77-78H,9-12,17-31,58H2,1-2H3,(H,68,85)(H,69,79)(H,70,80)(H,71,81)(H,72,83)(H,73,84)(H,74,82)(H,88,89)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)/t35-,36-,37+,38+,39+,40+,41-,42+,43+,44+/m1/s1
InChIKeyGGYJNSXTTQXAET-MZZKDSRGSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin: A Foundational First-Generation B2 Receptor Antagonist for Kinin Pharmacology


D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin (also designated R-493, R-588, or NPC-567 analog) is a synthetic decapeptide analog of the endogenous nonapeptide bradykinin, engineered as a first-generation competitive antagonist selective for the bradykinin B2 receptor subtype [1]. The compound incorporates three critical structural modifications relative to native bradykinin: D-Arg at the N-terminus (position 0) for enhanced antagonist affinity, Hyp at position 3, D-Phe at position 7 to confer antagonism, and Leu at position 8 which, combined with N-terminal acetylation in the Ac-D-Arg[Hyp3,D-Phe7,Leu8]-bradykinin variant, eliminates residual agonistic activity [2]. As a B2 receptor-selective antagonist, it has been extensively characterized across multiple species and tissue preparations, serving as a benchmark pharmacological tool for dissecting kinin receptor pharmacology and establishing the foundational structure-activity relationships that informed subsequent antagonist development [3].

Why D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin Cannot Be Interchanged with Other B2 Antagonists in Experimental Systems


Bradykinin B2 receptor antagonists exhibit pronounced inter-species and inter-tissue variability in both affinity and functional behavior that precludes generic substitution [1]. D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin displays a distinct pharmacological fingerprint: it acts as a competitive, reversible antagonist with high potency in specific tissues such as rabbit jugular vein (pA2 = 8.86) and demonstrates unique binding properties, including recognition of a second, non-B2 receptor antagonist-preferring binding site in guinea pig ileum epithelium that is completely insensitive to B2 agonists like bradykinin and kallidin [2][3]. In contrast, second-generation antagonists like HOE 140 (icatibant) exhibit non-competitive, essentially irreversible binding kinetics across many preparations [4]. Critically, the rank order of antagonist potency differs markedly between experimental contexts: while HOE 140 is more potent than D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin in peripheral isolated tissue assays, the potency order reverses in certain central nervous system models such as intrathecal cardiovascular responses in the rat, where D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin demonstrates efficacy equal or superior to HOE 140 [5]. Substituting this compound with another B2 antagonist without accounting for these context-dependent variations risks misinterpretation of experimental outcomes and undermines data reproducibility.

D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin: Quantitative Differentiation Evidence Versus Comparator Antagonists


Competitive Antagonism with High pA2 in Rabbit Jugular Vein Compared to First-Generation NPC 567

D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin (designated R-493) demonstrates competitive, reversible antagonism at B2 receptors in rabbit jugular vein with a pA2 value of 8.86, indicating high antagonist affinity [1]. This compares favorably to the first-generation antagonist NPC 567 (D-Arg[Hyp3,D-Phe7]-bradykinin), which exhibits an apparent pA2 of 8.67 ± 0.16 in the same preparation but retains marked residual agonistic activity (log[EC50]: -7.29 ± 0.13) [2]. The Leu8 substitution in D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin contributes to reduced residual agonism, a critical advantage for studies requiring pure antagonism without confounding partial agonist effects.

Bradykinin receptor pharmacology Competitive antagonism Isolated tissue bioassay

Tissue-Dependent pA2 Profile: Superior Potency in Rabbit Jugular Vein Versus Moderately Sensitive Preparations

D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin exhibits a tissue-dependent pA2 profile that reveals differential sensitivity across preparations: high activity in rabbit jugular vein (pA2 = 8.86), moderate activity in human urinary bladder (pA2 = 7.15), hamster urinary bladder (pA2 = 7.16), and guinea pig ileum (pA2 = 6.77), and low activity in rabbit aorta (pA2 = 5.76) [1]. This 3.1 log unit span (pA2 range: 5.76–8.86; ~1250-fold affinity difference) across tissues contrasts with HOE 140 (icatibant), which shows uniform apparent affinities (pA2 range: 8.36–9.12) across all preparations except rabbit aorta (inactive) and guinea pig trachea (pA2 = 7.42) [2].

Tissue selectivity Species differences B2 receptor pharmacology

Recognition of a Novel Antagonist-Selective Binding Site Not Detected by B2 Agonists

Radioiodinated Tyr-D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin specifically labels two distinct binding sites in guinea pig ileum epithelial membranes: the conventional B2 receptor (also labeled by [125I-Tyr8]bradykinin) and a second, high-affinity site (Kd = 16.8 nM; Bmax = 2.08 pmol/mg protein) that is completely insensitive to natural B2 agonists including bradykinin, kallidin, and [Tyr8]BK, yet binds a series of B2 antagonists with varying affinities [1]. D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin itself inhibits binding to this second site with a Ki of 20.9 nM [2].

Receptor heterogeneity Radioligand binding B2 receptor pharmacology

Paradoxical CNS Potency: Equal or Superior Efficacy to HOE 140 in Intrathecal Cardiovascular Responses

In conscious freely moving rats, intrathecal administration of bradykinin (81 pmol) produces increases in mean arterial pressure (9-13 mmHg) and decreases in heart rate (20-30 beats/min). D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin dose-dependently and reversibly reduced these cardiovascular responses with a rank order of potency: Tyr,D-Arg[Hyp3,D-Phe7,Leu8]-BK = D-Arg[Tyr3,D-Phe7,Leu8]-BK = D-Arg[Hyp3,D-Phe7,Leu8]-BK > D-Arg[Hyp3,Thi5,D-Tic7,Oic8]-BK (HOE 140) [1]. This CNS potency ranking inverts the peripheral tissue relationship where HOE 140 demonstrates higher affinity [2].

Central nervous system Cardiovascular pharmacology In vivo receptor characterization

B2 Receptor Binding Affinity in CNS Tissue: Ki = 156 nM in Sheep Spinal Cord Lamina II

Quantitative in vitro receptor autoradiography using the specific B2 antagonist radioligand HPP-HOE 140 in sheep spinal cord lamina II yielded competition binding Ki values of 0.32 nM for bradykinin, 1.37 nM for HOE 140, and 156 nM for D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin [1]. This establishes a clear affinity hierarchy in native CNS tissue: bradykinin (highest) > HOE 140 (intermediate) > D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin (lowest), providing a quantitative framework for selecting antagonist concentrations in CNS binding studies.

Receptor autoradiography CNS receptor distribution B2 receptor binding

Competitive Binding to Conventional B2 Receptor: Ki = 32 nM in Guinea Pig Ileum Epithelium

In guinea pig ileum epithelial membranes, D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin competitively inhibits [125I-Tyr8]bradykinin binding to the conventional B2 receptor with a Ki value of 32 nM [1]. The B2 agonist bradykinin itself binds to this site with Kd = 1.6 nM and Bmax = 156 fmol/mg protein in the same preparation, establishing baseline receptor density and agonist affinity [2].

Radioligand binding Receptor affinity B2 receptor pharmacology

D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin: Evidence-Based Research Application Scenarios


Discriminating B2 Receptor Subtypes and Tissue-Specific Pharmacology

Investigators studying B2 receptor heterogeneity across tissues and species should select D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin for its marked tissue-dependent affinity profile. The compound's 3.1 log unit pA2 span (5.76 in rabbit aorta to 8.86 in rabbit jugular vein) across seven isolated smooth muscle preparations enables clear differentiation between highly sensitive, moderately sensitive, and insensitive tissues [1]. This contrasts with HOE 140, which exhibits uniform high affinity across most preparations and thus cannot resolve tissue-specific receptor subtypes or conformational variants [2]. For researchers investigating B2A versus B2B receptor subtypes or mapping the distribution of kinin receptor heterogeneity, D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin provides the requisite pharmacological discrimination.

Central Nervous System Bradykinin Pharmacology and Spinal Cord-Mediated Cardiovascular Responses

For in vivo CNS studies, particularly those examining spinal cord bradykinin receptor function, D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin is the indicated B2 antagonist. In conscious rat intrathecal models, this compound demonstrates equal or superior efficacy to HOE 140 in reversing bradykinin-induced cardiovascular responses (increased mean arterial pressure and decreased heart rate), a potency ranking that inverts the peripheral tissue relationship [1]. Researchers investigating the role of central B2 receptors in blood pressure regulation, pain processing, or neurogenic inflammation should prioritize D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin over HOE 140 for its superior CNS potency profile. Working concentrations should account for the compound's moderate CNS binding affinity (Ki = 156 nM in sheep spinal cord lamina II) relative to HOE 140 (Ki = 1.37 nM) [2].

Investigating Antagonist-Selective Binding Sites and B2 Receptor Heterogeneity

D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin, particularly in its radioiodinated form (125I-Tyr-D-Arg[Hyp3,D-Phe7,Leu8]-BK), is uniquely suited for probing antagonist-selective binding sites that are pharmacologically invisible to agonist radioligands. This tracer labels a high-affinity second site (Kd = 16.8 nM; Bmax = 2.08 pmol/mg protein) in guinea pig ileum epithelial membranes that is completely insensitive to natural B2 agonists yet binds a series of B2 antagonists [1][2]. The unlabeled compound inhibits this site with Ki = 20.9 nM. Researchers exploring non-canonical B2 receptor conformations, antagonist recognition domains, or the molecular basis of ligand bias at kinin receptors will find this compound indispensable, as neither agonist-based tracers nor HOE 140 have been characterized for this unique property.

Benchmarking First-Generation B2 Antagonists in Structure-Activity Relationship Studies

Medicinal chemists and pharmacologists developing novel bradykinin receptor ligands require well-characterized benchmark compounds for structure-activity relationship (SAR) comparisons. D-Arg[Hyp3,D-Phe7,Leu8]-Bradykinin serves as a foundational first-generation B2 antagonist whose pharmacological properties are extensively documented across multiple species, tissues, and assay formats. Its competitive, reversible binding mechanism [1], well-defined pA2 values across seven tissue preparations [2], and established binding affinities (Ki = 32 nM at conventional B2 receptors; Ki = 156 nM in CNS tissue) [3][4] provide a robust quantitative baseline against which novel antagonists can be compared. The compound's structural modifications—D-Arg0, Hyp3, D-Phe7, and Leu8—also represent key SAR milestones that inform the design of next-generation ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.